molecular formula C24H21NO5S2 B3012668 (3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114652-28-6

(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

Cat. No. B3012668
CAS RN: 1114652-28-6
M. Wt: 467.55
InChI Key: QODJQNVMATVEKA-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . It also contains a 1,4-benzothiazin-2-yl group, which is a type of organic compound containing a benzene ring fused to a 1,4-thiazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 3,4-dimethoxyphenylacetonitrile is a solid with a melting point of 62-63.5 °C .

Scientific Research Applications

Structural Insights

The compound’s crystal structure, characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, provides valuable insights for drug design and optimization. Understanding its three-dimensional arrangement aids in predicting interactions with biological targets.

These applications highlight the compound’s versatility and potential therapeutic significance. Researchers continue to explore its properties and develop targeted applications across diverse scientific domains . Keep in mind that this is a complex area of study, and ongoing research may uncover additional applications or refine existing ones. 🌟

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, 3,4-dimethoxyphenylacetonitrile is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S2/c1-29-20-12-11-16(13-21(20)30-2)24(26)23-15-25(17-7-6-8-18(14-17)31-3)19-9-4-5-10-22(19)32(23,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODJQNVMATVEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

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